Tert-butyl 3-aminoazepane-1-carboxylate

Catalog No.
S698632
CAS No.
609789-17-5
M.F
C11H22N2O2
M. Wt
214.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-aminoazepane-1-carboxylate

CAS Number

609789-17-5

Product Name

Tert-butyl 3-aminoazepane-1-carboxylate

IUPAC Name

tert-butyl 3-aminoazepane-1-carboxylate

Molecular Formula

C11H22N2O2

Molecular Weight

214.3 g/mol

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8,12H2,1-3H3

InChI Key

WXWILWLHHQGUCX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)N

Synonyms

3-Aminohexahydro-1H-azepine-1-carboxylic Acid 1,1-Dimethylethyl Ester; 1,1-Dimethylethyl 3-Aminohexahydro-1H-azepine-1-carboxylate; tert-Butyl 3-Aminoazepane-1-carboxylate;

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)N

Tert-butyl 3-aminoazepane-1-carboxylate is an organic compound characterized by the molecular formula C11H22N2O2C_{11}H_{22}N_{2}O_{2} and a molecular weight of approximately 214.3g/mol214.3\,g/mol . It is classified as an amino acid derivative, specifically a tert-butyl ester of 3-aminoazepane-1-carboxylic acid. The compound features a seven-membered saturated nitrogen-containing ring (azepane) with an amino group and a carboxylate functional group, which contributes to its biological activity and potential applications in medicinal chemistry.

As mentioned earlier, information regarding the specific mechanism of action of TBAC is limited due to the lack of documented research on its biological applications. However, based on its structure, it's possible that TBAC could serve as a precursor for the synthesis of biologically active molecules. The azepane ring structure is present in various bioactive compounds, and TBAC could be a valuable intermediate for their preparation [].

Synthesis

Tert-butyl 3-aminoazepane-1-carboxylate can be synthesized through various methods, with the most common approach involving the reductive amination of Boc-aminocyclopentanone with 1,3-propanediamine. This reaction typically utilizes a metal catalyst, such as rhodium or iridium, to facilitate the formation of the C-N bond between the aminocyclopentanone and the diamine. [PubChem, CID 34178417, 34178419]

Applications in Medicinal Chemistry

The primary application of tert-butyl 3-aminoazepane-1-carboxylate lies in medicinal chemistry, where it serves as a valuable building block for the synthesis of various biologically active molecules. The 3-aminoazepane scaffold is present in numerous drugs and drug candidates, exhibiting diverse pharmacological activities.

  • Antidepressants: Some studies have explored the use of tert-butyl 3-aminoazepane-1-carboxylate derivatives as potential candidates for the development of novel antidepressants. []
  • Anxiolytics: Similarly, research efforts have investigated the potential anxiolytic properties of certain derivatives containing the 3-aminoazepane moiety derived from tert-butyl 3-aminoazepane-1-carboxylate. []
  • Other Therapeutic Areas: Beyond these specific examples, tert-butyl 3-aminoazepane-1-carboxylate has also served as a starting material for the synthesis of compounds targeting various other therapeutic areas, including cancer, neurodegenerative diseases, and infectious diseases.
Typical of amino acid derivatives. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed back to the corresponding carboxylic acid and alcohol.
  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, a fundamental reaction in protein synthesis.

These reactions are essential for the synthesis of more complex molecules in pharmaceutical research.

Tert-butyl 3-aminoazepane-1-carboxylate exhibits significant biological activity, particularly as a precursor in the development of kinase inhibitors. It has been noted for its role in synthesizing ureidothiophenes, which have shown promise as inhibitors for checkpoint kinase 1 (CHK1), a target in cancer therapy . The compound's structural features allow it to interact with biological systems effectively, potentially leading to therapeutic applications.

Several methods have been reported for the synthesis of tert-butyl 3-aminoazepane-1-carboxylate:

  • Direct Amination: The reaction of tert-butyl 3-bromoazepane-1-carboxylate with ammonia or amines under controlled conditions.
  • Carbamate Formation: Starting from azepane derivatives, the introduction of tert-butyl groups followed by carboxylation can yield the desired compound.
  • Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of the amino group at the appropriate position on the azepane ring.

These methods highlight the versatility in synthesizing this compound for research and pharmaceutical applications.

Tert-butyl 3-aminoazepane-1-carboxylate is primarily used in:

  • Drug Development: As an intermediate in synthesizing novel pharmaceuticals, particularly those targeting kinase pathways .
  • Biochemical Research: Serving as a tool compound for studying biological processes involving amino acids and their derivatives.
  • Synthetic Chemistry: Its unique structure allows chemists to explore new synthetic routes and develop complex molecules.

Research into the interactions of tert-butyl 3-aminoazepane-1-carboxylate with various biological targets has indicated its potential as a therapeutic agent. Interaction studies often focus on its binding affinity to specific enzymes or receptors involved in cellular signaling pathways. These studies are crucial for understanding how modifications to its structure can enhance efficacy or reduce side effects.

Tert-butyl 3-aminoazepane-1-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Aminohexahydro-1H-azepine-1-carboxylic AcidC8H15N2O2C_{8}H_{15}N_{2}O_{2}Shorter carbon chain; different ring structure
(S)-Methyl 3-(1-aminoethyl)benzoateC12H15N2O2C_{12}H_{15}N_{2}O_{2}Contains a benzoate moiety; aromatic character
(R)-tert-butyl 3-aminoazepane-1-carboxylic AcidC11H22N2O2C_{11}H_{22}N_{2}O_{2}Enantiomer; similar reactivity but different stereochemistry

The uniqueness of tert-butyl 3-aminoazepane-1-carboxylate lies in its specific azepane structure combined with a tert-butyl ester group, which may influence its solubility, stability, and biological interactions compared to other compounds listed above. This structural distinction makes it particularly interesting for research into new therapeutic agents targeting various diseases.

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

(3R)-3-Aminohexahydro-1H-azepine-1-carboxylic acid tert-butyl ester

Dates

Last modified: 08-15-2023

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